What is the mechanism of action of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
What is the mechanism of action of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid
Pharmacological and Mechanistic Profiling of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (5-F-BT-2-CA): A Privileged Scaffold in Drug Discovery
Executive Summary
In modern medicinal chemistry, low-molecular-weight heterocyclic carboxylic acids rarely act as standalone therapeutics due to rapid renal clearance and suboptimal cell permeability. Instead, their "mechanism of action" is defined by their utility as privileged pharmacophores . 5-Fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) is a high-value fluorinated building block[1]. When conjugated into larger molecular frameworks, the 5-F-BT-2-CA scaffold drives potent biological activity across multiple pathways, most notably as a dual antagonist of Platelet Activating Factor (PAF) and Leukotriene D4 (LTD4) receptors, a dual inhibitor of the arachidonic acid cascade, and an inducer of mitochondrial apoptosis[2][3][4].
This technical whitepaper deconstructs the structural causality, mechanistic pathways, and experimental workflows associated with 5-F-BT-2-CA in drug development.
Structural Causality: The Pharmacophore Dynamics
The pharmacological efficacy of 5-F-BT-2-CA derivatives is not coincidental; it is the direct result of precise atomic substitutions that dictate receptor-ligand interactions.
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The Benzothiazole Core: This bicyclic ring system provides a rigid, planar, and highly lipophilic surface. In the active site of target receptors (such as the PAF receptor), this planar geometry facilitates strong π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine and Phenylalanine)[3].
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The 5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position serves a dual purpose. Pharmacokinetically, the highly stable C-F bond blocks cytochrome P450-mediated oxidative metabolism at a highly vulnerable site on the aromatic ring, thereby increasing the half-life of the resulting drug. Pharmacodynamically, fluorine's extreme electronegativity withdraws electron density from the thiazole nitrogen, modulating its hydrogen-bond acceptor strength and increasing the overall lipophilicity (LogP) of the molecule[1].
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The 2-Carboxylic Acid: This moiety serves as the primary conjugation anchor. Through amide or ester coupling, the carboxylic acid allows the benzothiazole core to be precisely positioned deep within target binding pockets[2].
Primary Mechanisms of Action (Conjugated Moieties)
When 5-F-BT-2-CA is incorporated into active pharmaceutical ingredients (APIs), it exerts its mechanism of action through three primary biological axes:
Pathway A: PAF and Leukotriene D4 (LTD4) Receptor Antagonism
Derivatives of 5-F-BT-2-CA (specifically imidazo[4,5-c]pyridines and azabenzimidazoles) are potent dual antagonists of PAF and LTD4 receptors[2]. PAF and LTD4 are potent lipid mediators that trigger bronchoconstriction, vascular permeability, and leukocyte infiltration. By competitively binding to the orthosteric sites of these G-protein coupled receptors (GPCRs), 5-F-BT-2-CA conjugates block the downstream intracellular calcium mobilization required for inflammatory responses, making them highly effective in models of asthma, arthritis, and organ transplant rejection[2].
Pathway B: 5-Lipoxygenase (5-LOX) and Thromboxane Synthase Inhibition
The benzothiazole scaffold is a recognized inhibitor of the arachidonic acid cascade. Structurally related benzothiazoles (such as E3040) act as dual inhibitors of 5-lipoxygenase and thromboxane synthase[4]. By inhibiting 5-LOX, the scaffold prevents the conversion of arachidonic acid into pro-inflammatory leukotrienes (e.g., LTB4). Simultaneously, inhibiting thromboxane synthase prevents the generation of Thromboxane A2 (TxA2), thereby suppressing platelet aggregation and chloride secretion in mucosal tissues[4].
Pathway C: Mitochondrial Intrinsic Apoptosis (Oncology)
In oncological screening, benzothiazole derivatives induce cell death via the mitochondrial intrinsic pathway. The lipophilic nature of the scaffold allows it to penetrate mitochondrial membranes, inducing intracellular stress that leads to the release of cytochrome c. This triggers the activation of the caspase cascade (caspase-9 and caspase-3), culminating in programmed cell death of malignant cells[3].
Fig 1: Multi-target anti-inflammatory mechanism of 5-F-BT-2-CA derived pharmacophores.
Quantitative Data Summary
The following table summarizes the physicochemical properties of the 5-F-BT-2-CA building block and the pharmacological causality of its structural features.
| Property / Parameter | Value / Description | Pharmacological Causality |
| IUPAC Name | 5-fluoro-1,3-benzothiazole-2-carboxylic acid | Defines the core heterocyclic scaffold. |
| CAS Number | 139425-47-1 | Standard registry verification[1]. |
| Molecular Weight | 197.19 g/mol | Low MW ensures the final conjugate remains within Lipinski's Rule of 5 limits. |
| Hydrogen Bond Acceptors | 4 | Facilitates critical hydrogen bonding with target receptor pocket residues. |
| Primary Derivatization | Amide/Ester Formation at C2 | Converts the rapidly cleared free acid into a target-binding, cell-permeable conjugate. |
| Key Target Classes | PAF, LTD4, 5-LOX, Apoptotic Caspases | Enables multi-pathway inflammatory and oncological modulation[2][3][4]. |
Experimental Protocols & Workflows
To harness the mechanism of action of 5-F-BT-2-CA, researchers must first synthesize its active conjugates and validate them in self-validating biological systems.
Protocol A: Synthesis of 5-F-BT-2-CA Amide Conjugates
Expert Insight: The electron-withdrawing nature of the 5-fluoro group reduces the nucleophilicity of the carboxylate. Therefore, standard carbodiimide coupling (EDC/NHS) often results in poor yields. Uronium-based coupling reagents like HATU are required to force the formation of a highly reactive active ester.
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Activation: Dissolve 1.0 eq of 5-F-BT-2-CA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Add 1.1 eq of the target primary or secondary amine (the core API framework) dropwise to the activated mixture. Stir for 4–6 hours.
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Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed to workup until the mass of the starting acid is completely depleted.
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Purification: Dilute the reaction with ethyl acetate, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate in vacuo, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Protocol B: In Vitro Validation of PAF Receptor Antagonism
Expert Insight: To prove that the synthesized 5-F-BT-2-CA derivative successfully antagonizes the PAF receptor, a competitive radioligand binding assay is utilized. The system is self-validating by utilizing a known PAF antagonist (e.g., WEB 2086) as a positive control.
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Membrane Preparation: Isolate cell membranes from human neutrophils (which natively express high levels of the PAF receptor) by homogenizing the cells in a Tris-HCl buffer containing protease inhibitors, followed by ultracentrifugation at 100,000 x g.
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Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM of [3H]-PAF (radioligand), and varying concentrations of the synthesized 5-F-BT-2-CA derivative (10 pM to 10 µM) in assay buffer.
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Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding.
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Quantification: Wash the filters three times with ice-cold buffer, dry, and measure the retained radioactivity using a liquid scintillation counter. Calculate the IC50 value using non-linear regression analysis.
Fig 2: Standardized workflow for synthesizing and validating 5-F-BT-2-CA active conjugates.
References
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National Center for Biotechnology Information. "5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 - PubChem." PubChem,[Link]
- Marfat, Anthony, et al. "PAF antagonists of the present invention are also useful in preventing rejection in organ transplants.
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Suzuki, Y., et al. "E3040 sulphate, a novel thromboxane synthase inhibitor, blocks the Cl− secretion induced by platelet-activating factor in isolated rat colon." PubMed Central (PMC),[Link]
Sources
- 1. 5-Fluoro-1,3-benzothiazole-2-carboxylic acid | C8H4FNO2S | CID 19019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. E3040 sulphate, a novel thromboxane synthase inhibitor, blocks the Cl− secretion induced by platelet-activating factor in isolated rat colon - PMC [pmc.ncbi.nlm.nih.gov]
